The Chemical and Pharmacological Architecture of 2-(Piperidin-4-ylmethoxy)pyrazine: A Technical Whitepaper
The Chemical and Pharmacological Architecture of 2-(Piperidin-4-ylmethoxy)pyrazine: A Technical Whitepaper
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: In-Depth Technical Guide & Protocol Reference
Executive Summary
In modern medicinal chemistry, the rapid generation of structure-activity relationships (SAR) relies heavily on privileged scaffolds that offer both synthetic tractability and high-quality biological interactions. 2-(Piperidin-4-ylmethoxy)pyrazine (CAS: 1250125-99-5) has emerged as a critical pharmacophore and synthetic building block, particularly in the fields of epigenetics and virology [1].
This guide deconstructs the physicochemical properties, synthetic utility, and pharmacological applications of 2-(Piperidin-4-ylmethoxy)pyrazine. By analyzing its role in the discovery of Lysine Specific Demethylase 1 (LSD1) inhibitors and Zika virus (ZIKV) protease allosteric modulators, we provide a comprehensive framework for integrating this moiety into novel drug discovery pipelines [2], [3].
Physicochemical Profiling & Structural Elucidation
The utility of 2-(Piperidin-4-ylmethoxy)pyrazine stems from its tripartite structure:
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The Piperidine Ring: A basic aliphatic heterocycle (pKa ~9.5) that remains protonated at physiological pH, serving as a potent hydrogen-bond donor to acidic residues in target proteins.
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The Methoxy Linker: Provides crucial rotational flexibility, allowing the basic nitrogen to probe deep binding pockets while maintaining a defined spatial vector from the core.
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The Pyrazine Core: A highly electron-deficient aromatic system. Biologically, it participates in π -stacking and multipolar interactions. Synthetically, its electron deficiency makes it an ideal substrate for rapid Nucleophilic Aromatic Substitution ( SNAr ).
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-(Piperidin-4-ylmethoxy)pyrazine |
| CAS Registry Number | 1250125-99-5 |
| Molecular Formula | C10H15N3O |
| Molecular Weight | 193.25 g/mol |
| SMILES | O(CC1CCNCC1)c1cnccn1 |
| Topological Polar Surface Area (TPSA) | 47.1 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
| LogP (Predicted) | ~0.8 - 1.2 (Highly water-soluble, drug-like) |
Data corroborated via commercial chemical registries and structural prediction models [1].
Pharmacological Applications: The "Why" Behind the Structure
Epigenetic Modulation: LSD1 Inhibition
Lysine Specific Demethylase 1 (LSD1) is a critical epigenetic enzyme overexpressed in various cancers (e.g., MLL-rearranged leukemias, breast cancer). In the seminal work by Wu et al. (2016), the 2-(piperidin-4-ylmethoxy)pyrazine scaffold was utilized as a key intermediate (Compound 4) to rapidly map the LSD1 active site [2].
Mechanistic Causality: The protonated piperidine nitrogen forms a critical, charge-reinforced hydrogen bond with the Asp555 residue in the LSD1 active site. The pyrazine ring, due to its electron-deficient nature, engages in favorable electrostatic interactions with the flavin ring of the FAD cofactor and Tyr761. While the initial pyrazine derivative was a weak inhibitor ( Ki = 47.8 μ M), its rapid synthetic accessibility allowed researchers to validate the binding pose before optimizing the core to a pyridine, ultimately yielding inhibitors with Ki values as low as 29 nM[2].
Antiviral Discovery: ZIKV Protease Modulation
Beyond epigenetics, derivatives such as 2,3-bis(4-bromophenyl)-5-(piperidin-4-ylmethoxy)pyrazine have been identified as novel allosteric, non-competitive inhibitors of the Zika virus (ZIKV) protease ( IC50 = 21.7 μ M) [3]. The piperidin-4-ylmethoxy tail acts as an anchor in the allosteric pocket, demonstrating the cross-therapeutic versatility of this pharmacophore.
Visualizing the Logical Frameworks
Chemical Synthesis Workflow
The synthesis of 2-(Piperidin-4-ylmethoxy)pyrazine leverages the electron-withdrawing nature of the pyrazine nitrogen atoms, which activate the 2-position for SNAr without the need for transition-metal catalysis.
Caption: Step-by-step synthetic workflow for 2-(Piperidin-4-ylmethoxy)pyrazine via SNAr.
Pharmacophore Binding Logic (LSD1 Model)
This diagram illustrates the causality behind the structural components when binding to the LSD1 active site.
Caption: Pharmacophore mapping of the molecule within the LSD1 active site.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to confirm success before proceeding to subsequent steps.
Protocol A: Synthesis of 2-(Piperidin-4-ylmethoxy)pyrazine
Objective: Synthesize the target molecule via a metal-free SNAr approach.
Step-by-Step Methodology:
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Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C. Slowly add a solution of N-Boc-4-piperidinemethanol (1.0 eq) in THF. Stir for 30 minutes until hydrogen gas evolution ceases.
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Causality: NaH quantitatively deprotonates the primary alcohol to form a highly nucleophilic alkoxide, necessary for attacking the inert pyrazine ring.
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Nucleophilic Attack: Add 2-chloropyrazine (1.2 eq) dropwise to the cold alkoxide solution. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Quench and Extraction: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Validation Checkpoint 1: Perform LC-MS on the crude. Look for the [M+H]+ peak at m/z 294.1.
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Boc-Deprotection: Dissolve the crude intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.
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Neutralization and Isolation: Concentrate the mixture to remove excess TFA. Neutralize with saturated aqueous NaHCO3 and extract with 10% Methanol in DCM. Dry and evaporate to yield the free base.
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Validation Checkpoint 2: 1H NMR (400 MHz, CDCl3 ). Confirm the disappearance of the massive 9-proton singlet at ~1.45 ppm (Boc group) and the presence of pyrazine aromatic protons at ~8.0-8.3 ppm.
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Protocol B: LSD1 Enzyme Kinetics Assay
Objective: Evaluate the inhibitory potency ( Ki ) of pyrazine-derived compounds against recombinant LSD1.
Step-by-Step Methodology:
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Assay Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, and 1 mM DTT.
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Enzyme/Inhibitor Pre-incubation: Incubate recombinant human LSD1 (final concentration 50 nM) with varying concentrations of the synthesized pyrazine inhibitor (serial dilutions from 100 μ M to 10 nM) in a 96-well plate for 15 minutes at room temperature.
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Causality: Pre-incubation allows the compound to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure.
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Substrate Addition: Initiate the reaction by adding a di-methylated histone H3K4 peptide substrate (ARTK(me2)QTARKSTGGKAPRKQLA) at varying concentrations (e.g., 5, 10, 20 μ M).
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Detection (Coupled Assay): Add Horseradish Peroxidase (HRP) and Amplex Red. LSD1 demethylation produces H2O2 as a byproduct, which reacts with Amplex Red via HRP to produce the highly fluorescent resorufin.
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Data Analysis: Measure fluorescence (Ex/Em = 530/590 nM) continuously for 30 minutes. Calculate the initial velocity ( V0 ) and fit the data to the Michaelis-Menten equation using non-linear regression to determine the Ki .
Summary of Structure-Activity Relationship (SAR) Data
To demonstrate the utility of the pyrazine ring in early-stage drug discovery, Table 2 summarizes the SAR transition from the initial pyrazine scaffold to the optimized pyridine scaffold in LSD1 inhibitors [2].
Table 2: Scaffold Evolution in LSD1 Inhibitors
| Compound Core | Substituents | LSD1 Ki ( μ M) | Synthetic Rationale |
| Pyrazine (Compound 4) | 5,6-diphenyl | 47.8 | Chosen for rapid SNAr synthesis to validate the piperidin-4-ylmethoxy binding pose. |
| Pyridine (Compound 5) | 5,6-diphenyl | 2.3 | Scaffold hop to pyridine improved hydrophobic packing and electronic complementarity. |
| Pyridine (Compound 17) | 5-(4-cyanophenyl), 6-(p-tolyl) | 0.029 | Fine-tuning of the aryl rings maximized interactions with the FAD cofactor pocket. |
Data adapted from Wu et al., Journal of Medicinal Chemistry (2016).
References
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Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 253-263. [Link]
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Lim, S. P., & Shi, P.-Y. (2022). Antiviral Agents against Flavivirus Protease: Prospect and Future Direction. International Journal of Molecular Sciences, 23(5), 2541. [Link]
